4-Piperidinol, 4-ethynyl-1-phenethyl-
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Overview
Description
4-Piperidinol, 4-ethynyl-1-phenethyl- is an organic compound with the molecular formula C14H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-ethynyl-1-phenethyl- typically involves the reaction of 4-piperidone with ethynylmagnesium bromide, followed by the addition of phenethyl bromide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 4-ethynyl-1-phenethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-Piperidinol, 4-ethynyl-1-phenethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 4-ethynyl-1-phenethyl- involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid analgesic.
Meperidine: A synthetic opioid analgesic with a structure similar to piperidine derivatives.
Piperidine: The parent compound of many piperidine derivatives used in pharmaceuticals.
Uniqueness
4-Piperidinol, 4-ethynyl-1-phenethyl- is unique due to its ethynyl and phenethyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
92651-76-8 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-ethynyl-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H19NO/c1-2-15(17)9-12-16(13-10-15)11-8-14-6-4-3-5-7-14/h1,3-7,17H,8-13H2 |
InChI Key |
GQNFQDAKDXRFNR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCN(CC1)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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